molecular formula C18H22N2O3 B2714166 (4-Methoxy-2-prop-2-enoxyphenyl)-(4-prop-2-ynylpiperazin-1-yl)methanone CAS No. 1645539-21-4

(4-Methoxy-2-prop-2-enoxyphenyl)-(4-prop-2-ynylpiperazin-1-yl)methanone

Cat. No. B2714166
CAS RN: 1645539-21-4
M. Wt: 314.385
InChI Key: WSTOULANUFPKMM-UHFFFAOYSA-N
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Description

(4-Methoxy-2-prop-2-enoxyphenyl)-(4-prop-2-ynylpiperazin-1-yl)methanone, also known as MPPM, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. MPPM belongs to the class of piperazine derivatives and has shown promising results in various studies related to neurological disorders.

Scientific Research Applications

Organic Synthesis Applications

This compound and its related derivatives play a crucial role in organic synthesis, offering pathways to novel chemical structures. For example, the use of ceric ammonium nitrate for the synthesis of xanthones and related products demonstrates the versatility of methanone derivatives in facilitating novel transformations in organic chemistry (Johnson et al., 2010). Similarly, the study on novel (1-arylmethyl-3-aryl-1H-pyrazol-5-yl)(4-arylpiperazin-1-yl)methanone derivatives highlights their potential in developing new antifungal agents, showcasing the compound's importance in synthesizing bioactive molecules with promising effects on antifungal activity (Lv et al., 2013).

Antimicrobial Activity

The antimicrobial properties of derivatives of (4-Methoxy-2-prop-2-enoxyphenyl)-(4-prop-2-ynylpiperazin-1-yl)methanone have been explored, with studies indicating that certain derivatives exhibit significant activity against bacteria and fungi. This is particularly important for the development of new antimicrobial agents in response to the rising challenge of drug-resistant pathogens (Patel et al., 2011).

properties

IUPAC Name

(4-methoxy-2-prop-2-enoxyphenyl)-(4-prop-2-ynylpiperazin-1-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O3/c1-4-8-19-9-11-20(12-10-19)18(21)16-7-6-15(22-3)14-17(16)23-13-5-2/h1,5-7,14H,2,8-13H2,3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSTOULANUFPKMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C(=O)N2CCN(CC2)CC#C)OCC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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